
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H12O4 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by hydroxylation and carboxylation reactions One common method involves the catalytic hydrogenation of 1,5-dihydroxynaphthalene to produce the tetrahydronaphthalene derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation processes. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydrogenation step, while carboxylation may be achieved using metal carbonyl complexes as catalysts.
化学反応の分析
Types of Reactions
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
科学的研究の応用
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the hydroxyl groups.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another naphthalene derivative with different substitution patterns.
Tetralin-β-carboxylic acid: A related compound with a similar core structure.
Uniqueness
1,5-Dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.
特性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
1,5-dihydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h4-5,9,12-13H,1-3H2,(H,14,15) |
InChIキー |
WPHLSUZYGLDCSL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C(=C(C=C2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


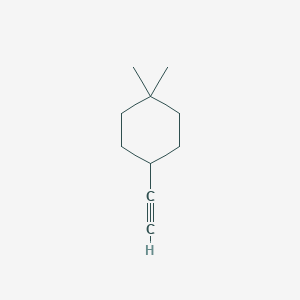
![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
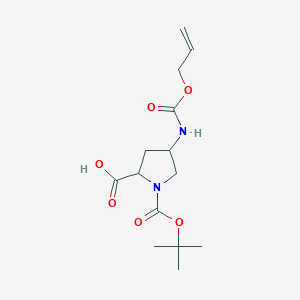
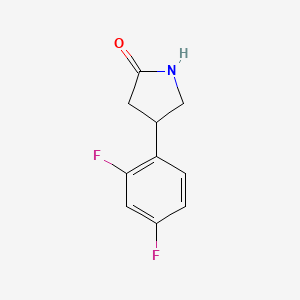


![10,16-diphenyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12309533.png)
![(Butan-2-yl)({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine](/img/structure/B12309546.png)
![6-(2,5-Dimethoxybenzyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12309547.png)
![(1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridin-5-YL)methanol](/img/structure/B12309552.png)
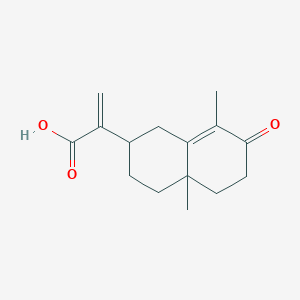
![8-Benzyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309568.png)
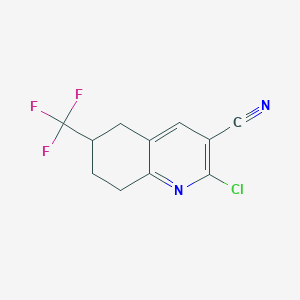
![5-(4-Fluorophenethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12309575.png)
